molecular formula C8H11BrN2O B13921546 5-Bromo-4-isopropyl-6-methoxypyrimidine

5-Bromo-4-isopropyl-6-methoxypyrimidine

Cat. No.: B13921546
M. Wt: 231.09 g/mol
InChI Key: RTQYGCNIOWMXFW-UHFFFAOYSA-N
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Description

5-Bromo-4-isopropyl-6-methoxypyrimidine is a substituted pyrimidine derivative serving as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. The bromo and methoxy functional groups at the 5- and 6- positions, alongside the isopropyl substituent at the 4-position, make this compound a valuable electrophilic center for metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions . These reactions are fundamental for constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs). Pyrimidine-based compounds are recognized as privileged structures in therapeutics due to their presence in nucleic acids and vitamins, and they exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . As a research tool, this compound is instrumental in the exploration and development of new therapeutic agents. Researchers utilize it to build potential inhibitors and receptor modulators. It must be stored sealed in a dry environment at room temperature. Handle with care, using appropriate personal protective equipment. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-4-methoxy-6-propan-2-ylpyrimidine

InChI

InChI=1S/C8H11BrN2O/c1-5(2)7-6(9)8(12-3)11-4-10-7/h4-5H,1-3H3

InChI Key

RTQYGCNIOWMXFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=N1)OC)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 4 Isopropyl 6 Methoxypyrimidine and Its Derivatives

Strategies for Pyrimidine (B1678525) Ring Formation Pertinent to the Compound's Structure

The formation of the pyrimidine ring is the foundational step in the synthesis of 5-Bromo-4-isopropyl-6-methoxypyrimidine. Classical and modern organic chemistry offer several robust methods for constructing this heterocyclic system.

The most common and widely utilized method for pyrimidine synthesis involves the cyclization of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg This approach is highly versatile and can be adapted to produce a wide range of substituted pyrimidines.

For the synthesis of a 4-isopropyl-6-methoxypyrimidine core, the reaction would typically involve the condensation of a β-dicarbonyl compound (or a synthetic equivalent) bearing an isopropyl group with an amidine, urea, or guanidine (B92328) derivative. wikipedia.org For instance, a precursor like an isopropyl-substituted β-ketoester could be reacted with formamidine (B1211174) or S-methylisothiourea to form the pyrimidine ring. The methoxy (B1213986) group can be introduced by using a precursor that already contains it or by subsequent functionalization of a pyrimidinone intermediate.

Table 1: Examples of Precursors for Pyrimidine Ring Cyclization

C-C-C Fragment Precursor (Example) N-C-N Fragment Precursor (Example) Resulting Pyrimidine Core
Ethyl isobutyrylacetate Formamidine 4-Isopropyl-6-hydroxypyrimidine
Isopropylmalonic ester Urea 4,6-Dihydroxy-5-isopropylpyrimidine

These reactions are often promoted by a base or acid catalyst and can be performed under various conditions, including microwave irradiation to enhance reaction rates. organic-chemistry.org

Multi-component reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules, like substituted pyrimidines, in a single step from three or more starting materials. mdpi.comnih.gov These reactions are attractive for their atom economy and the ability to generate large libraries of compounds for screening purposes. bohrium.comresearchgate.net

The Biginelli reaction, a well-known MCR, synthesizes dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. mdpi.com More contemporary MCRs often utilize transition metal catalysts. For example, iridium-catalyzed multicomponent synthesis can assemble pyrimidines from amidines and up to three different alcohol molecules. nih.govfigshare.com This method proceeds through a sequence of condensation and dehydrogenation steps, offering high regioselectivity and the ability to create highly substituted, unsymmetrical pyrimidines. nih.govfigshare.com A nickel-catalyzed dehydrogenative coupling of alcohols and amidines also provides an effective route to pyrimidine synthesis. mdpi.com Similarly, copper-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines are powerful tools for constructing the pyrimidine core. mdpi.com

Table 2: Overview of Multi-Component Reactions for Pyrimidine Synthesis

Reaction Name/Catalyst Components Key Features
Biginelli Reaction Aldehyde, β-ketoester, Urea/Thiourea Forms dihydropyrimidinones, a precursor to pyrimidines. mdpi.com
Iridium-catalyzed MCR Amidines, Alcohols High regioselectivity, sustainable, forms highly substituted pyrimidines. nih.govbohrium.com
Nickel-catalyzed MCR Alcohols, Amidines Dehydrogenative coupling mechanism. mdpi.com

Regioselective Bromination Techniques at the C-5 Position

The C-5 position of the pyrimidine ring is electron-rich compared to the C-2, C-4, and C-6 positions, making it the preferred site for electrophilic aromatic substitution, such as halogenation. wikipedia.org The introduction of a bromine atom at this position is a critical step in the synthesis of this compound.

Several brominating agents can achieve this transformation with high regioselectivity. The choice of reagent and reaction conditions can be tailored based on the specific substrate and the presence of other functional groups.

Commonly used brominating agents include:

N-Bromosuccinimide (NBS): A mild and effective reagent for the bromination of pyrimidines, often used in solvents like dimethylformamide (DMF). nih.govfiu.edu

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent provides smooth bromination of pyrimidine rings at the C-5 position in aprotic solvents like dichloromethane (B109758) (CH2Cl2) or acetonitrile (B52724) (CH3CN). nih.govfiu.edunih.gov The efficiency of this reaction can be enhanced by the addition of Lewis acids. nih.govfiu.eduresearchgate.net

Bromine (Br2): Elemental bromine can also be used, typically in the presence of a catalyst or in an acidic medium. nih.gov

The reaction is generally performed at ambient temperature, and the brominated product can often be isolated in high yield. fiu.edunih.gov

Introduction of Isopropyl and Methoxy Groups

An alternative synthetic strategy involves starting with a pre-functionalized pyrimidine ring and then introducing the isopropyl and methoxy groups.

The methoxy group at the C-6 position is typically introduced via the etherification of a corresponding hydroxypyrimidine (pyrimidinone) intermediate. This transformation is a standard O-alkylation reaction.

The hydroxypyrimidine is first treated with a base to generate the more nucleophilic pyrimidinate anion. This anion is then reacted with a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4), to yield the desired 6-methoxypyrimidine. The protection of other reactive sites, such as ring nitrogens, may be necessary to ensure regioselectivity. For instance, the methoxymethyl (MOM) group can be used to protect the nitrogen atoms in the pyrimidine ring during synthesis. nih.govresearchgate.net

While the isopropyl group in the target compound is achiral, the principles of stereoselective synthesis are relevant when considering the synthesis of more complex derivatives where chirality might be a factor. The introduction of an alkyl group like isopropyl onto a heterocyclic ring can sometimes be achieved through stereoselective methods if a prochiral center is present in the starting material or if a chiral catalyst is employed.

For instance, in related heterocyclic systems, asymmetric alkylation reactions using chiral auxiliaries or catalysts can lead to the enantioselective formation of C-C bonds. While not directly applicable to the synthesis of the achiral this compound, these advanced synthetic methods are a key consideration in the broader field of medicinal chemistry for producing enantiomerically pure derivatives. The stability of protecting groups used in such syntheses, such as alkoxyisopropyl groups, is an important factor, as their acid lability can be tuned by modifying their electronic properties. beilstein-journals.org

Advanced Synthetic Transformations and Functionalization Strategies

Advanced synthetic methods are crucial for modifying the this compound core, enabling the creation of diverse derivatives. Key strategies include palladium-catalyzed cross-coupling reactions for building complex carbon skeletons and nucleophilic aromatic substitution for introducing a wide range of functional groups.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds in organic synthesis. researchgate.netscirp.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.orgresearchgate.net For a substrate like this compound, the bromine atom at the C5 position serves as an excellent handle for such transformations. The electron-deficient nature of the pyrimidine ring makes it a highly reactive substrate for Suzuki coupling compared to analogous benzene-based halides. researchgate.net

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Initially, a Pd(0) catalyst oxidatively adds to the carbon-bromine bond of the pyrimidine. This is followed by transmetalation with the organoboron reagent in the presence of a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. libretexts.org

Research on various halogenated pyrimidines has demonstrated that catalysts like Pd(PPh₃)₄, along with a suitable base and solvent system, can effectively promote this transformation. mdpi.com The choice of reaction components is critical for achieving high yields. Electron-rich boronic acids tend to provide better yields in these coupling reactions. mdpi.com

Below is an interactive table showing representative conditions for Suzuki-Miyaura reactions on a related brominated pyrimidine core, which can be adapted for this compound.

Boronic AcidCatalyst (mol %)BaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane80Good to Excellent
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane80Excellent
Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/Water120 (Microwave)High
4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane80Moderate

Data extrapolated from studies on similar phenyl-substituted pyrimidines. mdpi.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic systems like pyrimidines. youtube.com In this reaction, a nucleophile replaces a leaving group on the aromatic ring. For SNAr to occur, the ring must be activated by electron-withdrawing groups, and a good leaving group must be present. youtube.com The pyrimidine ring itself is inherently electron-deficient due to the presence of two nitrogen atoms, making it susceptible to nucleophilic attack. youtube.com

The mechanism of SNAr is typically a two-step addition-elimination process. youtube.comyoutube.com The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com In the second, faster step, the leaving group is expelled, restoring the aromaticity of the ring. youtube.com

In the context of halogenated pyrimidines, the reactivity order of halogens as leaving groups in SNAr is typically F > Cl ≈ Br > I. researchgate.netnih.gov This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com Although bromine is a good leaving group, stronger activation or more potent nucleophiles might be necessary compared to a corresponding fluoro-pyrimidine. The presence of substituents like the isopropyl and methoxy groups on the this compound ring also influences the regioselectivity and rate of substitution. wuxiapptec.com For instance, an electron-donating methoxy group at the C6 position can affect the stability of the Meisenheimer complex. wuxiapptec.com

A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to introduce diverse functional groups onto the pyrimidine core. youtube.com

The following table illustrates typical SNAr reactions on a related chloropyrimidine scaffold, demonstrating the versatility of this method for introducing different substituents.

NucleophileSolventConditionsResulting Functional Group
AmmoniaEthanolSealed tube, 150°C-NH₂ (Amino)
Sodium methoxideMethanolReflux-OCH₃ (Methoxy)
PiperidineWaterKF, Reflux-N(CH₂)₅ (Piperidinyl)
Sodium thiophenoxideDMFRoom Temperature-SPh (Phenylthio)

Representative reactions based on general pyrimidine chemistry. youtube.comresearchgate.net

Optimization of Reaction Conditions and Process Efficiency in Laboratory Synthesis

Optimizing reaction conditions is essential for improving yield, minimizing side products, and ensuring the scalability and efficiency of synthetic processes in the laboratory. researchgate.net For the synthesis and functionalization of this compound, key parameters to consider include the choice of catalyst, base, solvent, reaction time, and temperature.

In Suzuki-Miyaura reactions, screening different palladium catalysts and ligands is a common optimization strategy. For example, while Pd(PPh₃)₄ is a standard catalyst, others like Pd(dppf)Cl₂ may offer improved yields or substrate scope for specific applications. researchgate.net The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., 1,4-dioxane, toluene, DME, often with water) can dramatically influence the reaction outcome by affecting catalyst activity and solubility of reagents. mdpi.comresearchgate.net Microwave-assisted synthesis has also emerged as an efficient method to accelerate these reactions, often leading to shorter reaction times and higher yields. mdpi.com

For SNAr reactions, temperature is a critical parameter. While some reactions with potent nucleophiles proceed at room temperature, others may require significant heating to overcome the activation energy barrier. researchgate.net The solvent choice is also important, with polar aprotic solvents like DMF or DMSO often being effective at solvating the charged Meisenheimer intermediate.

Process efficiency also involves streamlining the purification process. The use of catalysts that are easily removed or reaction conditions that lead to cleaner product formation can significantly reduce the reliance on time-consuming purification techniques like column chromatography. researchgate.net A systematic approach, such as the Taguchi experimental design method, can be employed to efficiently determine the optimal conditions for maximizing the yield of the desired product. researchgate.net

The table below summarizes key parameters that are typically optimized for palladium-catalyzed cross-coupling reactions.

ParameterVariablesImpact on Reaction
CatalystPd(PPh₃)₄, Pd(dppf)Cl₂, Pd/CAffects reaction rate, yield, and tolerance to functional groups.
BaseK₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃Crucial for the transmetalation step; strength and solubility are key factors.
Solvent1,4-Dioxane, Toluene, DME, Acetonitrile, Water mixturesInfluences solubility of reactants and catalyst stability. Degassing is often required to prevent catalyst oxidation. researchgate.net
TemperatureRoom temperature to reflux (~120°C)Controls reaction rate; higher temperatures can sometimes lead to decomposition.
Boron ReagentBoronic acid, Boronic ester (e.g., pinacol (B44631) ester)Esters can offer greater stability and solubility compared to acids.

General optimization parameters for Suzuki-Miyaura reactions. scirp.orgmdpi.comresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Phenylboronic acid
4-Methoxyphenylboronic acid
Thiophene-2-boronic acid
4-Chlorophenylboronic acid
Ammonia
Sodium methoxide
Piperidine
Sodium thiophenoxide
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Potassium phosphate (B84403) (K₃PO₄)
Potassium carbonate (K₂CO₃)
Cesium carbonate (Cs₂CO₃)
Sodium carbonate (Na₂CO₃)
1,4-Dioxane
Toluene
Dimethoxyethane (DME)
Dimethylformamide (DMF)

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 4 Isopropyl 6 Methoxypyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For 5-Bromo-4-isopropyl-6-methoxypyrimidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for the complete assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methoxy (B1213986), isopropyl, and pyrimidine (B1678525) ring protons. The methoxy group (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.9-4.1 ppm. The isopropyl group would present as a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃)₂. The septet would likely be found further downfield due to the influence of the pyrimidine ring, while the doublet would appear more upfield. The sole proton on the pyrimidine ring is anticipated to resonate as a singlet in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrimidine-H~8.5Singlet-
Isopropyl-CH~3.2-3.5Septet~6.8
Methoxy-CH₃~4.0Singlet-
Isopropyl-CH₃~1.3Doublet~6.8

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

In the ¹³C NMR spectrum, each unique carbon atom in the molecule will produce a distinct signal. The pyrimidine ring carbons will resonate in the aromatic region (typically δ 100-170 ppm). The carbon atom bonded to the bromine (C5) is expected to be significantly shifted due to the halogen's electronegativity. The carbons of the isopropyl and methoxy groups will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (Pyrimidine)~158
C4 (Pyrimidine)~170
C5 (Pyrimidine)~105
C6 (Pyrimidine)~165
Isopropyl-CH~35
Isopropyl-CH₃~22
Methoxy-CH₃~55

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Information

To confirm the structural assignments, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. A clear cross-peak between the isopropyl methine septet and the methyl doublet would confirm their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methoxy and isopropyl groups to their corresponding carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula as C₈H₁₁BrN₂O.

The fragmentation pathways would likely involve the loss of the isopropyl group, the methoxy group, or the bromine atom, leading to characteristic fragment ions that can be used to further confirm the structure.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺ (⁷⁹Br)230
[M]⁺ (⁸¹Br)232
[M - CH₃]⁺215/217
[M - OCH₃]⁺199/201
[M - C₃H₇]⁺187/189
[M - Br]⁺151

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching of the methoxy group. The C-Br stretching vibration would appear in the lower frequency region of the spectrum.

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
C=N Stretch1550-1650
C=C Stretch1450-1600
C-O Stretch1000-1300
C-Br Stretch500-600

X-ray Crystallography for High-Resolution Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique would provide highly accurate bond lengths, bond angles, and torsional angles. This data would offer an unambiguous confirmation of the connectivity and conformation of the molecule in the solid state, validating the structural elucidation derived from spectroscopic methods. The crystal packing information would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state architecture.

Crystal Packing and Intermolecular Interactions

Hydrogen Bonding: Although the primary molecule lacks strong hydrogen bond donors, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. In the presence of co-crystallizing agents with hydrogen bond donors (e.g., water or alcohols), C–H···N or O-H···N interactions could play a role in stabilizing the crystal lattice. mdpi.com

Halogen Bonding: A significant interaction in the crystal packing of this molecule would be halogen bonding. The bromine atom at the 5-position possesses a region of positive electrostatic potential, known as a σ-hole, which can interact with nucleophilic regions of neighboring molecules, such as the nitrogen atoms of the pyrimidine ring or the oxygen of the methoxy group. nih.govijres.org This type of C–Br···N or C–Br···O interaction is highly directional and can be a key factor in the formation of specific supramolecular synthons. acs.org

A hypothetical representation of the types of intermolecular interactions and their typical distances is provided in the table below, based on data from similar brominated heterocyclic compounds.

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondingC-HN2.2 - 2.8
π-π StackingPyrimidine RingPyrimidine Ring3.3 - 3.8
Halogen BondingC-BrN2.8 - 3.2
Halogen BondingC-BrO2.9 - 3.3

This interactive table presents hypothetical data for illustrative purposes.

Tautomeric Forms and Conformational Analysis in the Solid State

Tautomeric Forms: For this compound, the methoxy group at the 6-position generally precludes the common keto-enol tautomerism seen in hydroxypyrimidines. nih.govacs.org The molecule is expected to exist predominantly in the stated aromatic form in the solid state. While computational studies can predict the relative energies of different tautomers, for this specific compound, alternative tautomeric forms are unlikely to be significantly populated under normal conditions. wuxibiology.comchemrxiv.org

Chiroptical Spectroscopy for Enantiomeric Characterization (If Chiral Analogues are Investigated)

The parent molecule, this compound, is achiral. However, if a chiral center were introduced, for instance by modification of the isopropyl group or by the introduction of a chiral substituent, a pair of enantiomers would exist. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and circularly polarized luminescence (CPL), would be essential for their characterization. saschirality.orgrsc.org

These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule. saschirality.org Each enantiomer would produce a mirror-image spectrum, allowing for their differentiation and the determination of enantiomeric excess. The specific wavelengths and intensities of the observed signals would be dependent on the electronic transitions within the molecule and the spatial arrangement of atoms around the chiral center. nih.gov The development of computational methods allows for the prediction of chiroptical spectra, which can be compared with experimental data to assign the absolute configuration of the enantiomers.

Theoretical and Computational Investigations of 5 Bromo 4 Isopropyl 6 Methoxypyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For derivatives of pyrimidine (B1678525), these methods elucidate how different substituents influence the electron distribution and chemical behavior of the heterocyclic ring.

Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure and properties of organic compounds, including pyrimidine derivatives. jchemrev.comjchemrev.com DFT calculations, often employing basis sets like B3LYP/6-311+G(d,p), can determine optimized molecular geometries, including bond lengths and angles, with high accuracy, often showing good agreement with experimental X-ray diffraction data where available. jchemrev.com

For a molecule like 5-Bromo-4-isopropyl-6-methoxypyrimidine, DFT can be used to calculate key energetic and electronic properties. These calculations provide insights into the molecule's stability and spectroscopic characteristics. For instance, theoretical vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) and Raman spectra to aid in structural confirmation. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to UV-visible absorption spectra. jchemrev.com

Table 1: Representative Theoretical Data for Substituted Pyrimidines from DFT Calculations

Note: The following data is illustrative and based on typical values for substituted pyrimidines, not specific experimental or calculated values for this compound.

PropertyTypical Calculated ValueSignificance
Total EnergyVaries (Hartrees)Indicates the thermodynamic stability of the molecule.
Dipole Moment1-4 DebyeReflects the overall polarity of the molecule, influencing solubility and intermolecular interactions.
PolarizabilityVaries (a.u.)Measures the deformability of the electron cloud, which can be important for non-linear optical properties and intermolecular forces. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researcher.life

For this compound, the electron-donating methoxy (B1213986) and isopropyl groups and the electron-withdrawing bromo substituent and pyrimidine ring itself would influence the energies and spatial distributions of the HOMO and LUMO. FMO analysis can identify the likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO would indicate the most probable regions for electrophilic attack, while the LUMO distribution would highlight sites susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrimidine

Note: These values are hypothetical and serve to illustrate the concept for a molecule like this compound.

OrbitalEnergy (eV)Implication for Reactivity
HOMO-6.5Electron-donating capability; susceptibility to oxidation.
LUMO-1.2Electron-accepting capability; susceptibility to reduction.
HOMO-LUMO Gap (ΔE)5.3Indicator of chemical stability and reactivity.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable isopropyl group, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional structures.

In the context of biological research, MD simulations are invaluable for investigating the interactions between a ligand (like a pyrimidine derivative) and a biological target, such as a protein or enzyme. nih.gov By placing the ligand in the active site of a protein, MD simulations can model the binding process, revealing key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov These simulations provide a dynamic picture of the ligand-protein complex, helping to assess the stability of the binding pose and estimate the binding free energy. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For pyrimidine derivatives, QSAR models have been developed to predict their efficacy as various types of inhibitors. researchpublish.comnih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov A robust QSAR model, validated with an external test set, can then be used to predict the activity of new, unsynthesized analogues of this compound, guiding the design of more potent compounds. researchpublish.comjournalwjbphs.com

Table 3: Common Molecular Descriptors Used in QSAR Studies of Pyrimidine Derivatives

Descriptor TypeExamplesInformation Encoded
ElectronicAtomic polarizability, Sanderson electronegativityElectron distribution and ability to participate in polar interactions. nih.gov
TopologicalWiener index, Kier & Hall connectivity indicesMolecular size, shape, and degree of branching.
Quantum-ChemicalHOMO/LUMO energies, Dipole momentReactivity and polarity.
3D-Descriptors3D-MoRSE descriptors, RDF descriptorsThree-dimensional arrangement of atoms. researchpublish.com

Pharmacophore Modeling and Ligand-Protein Interaction Prediction in Biological Research

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. tandfonline.comnih.gov

For a compound like this compound, a pharmacophore model could be developed based on its structure and known interactions with a target protein. The pyrimidine nitrogen atoms could act as hydrogen bond acceptors, the isopropyl group as a hydrophobic feature, and the methoxy group could also participate in hydrogen bonding. This model can then be used as a 3D query to screen large databases of chemical compounds to identify other molecules that fit the pharmacophoric requirements and are therefore likely to be active against the same target. benthamdirect.com

Computational Elucidation of Reaction Mechanisms and Reaction Pathway Analysis

Computational chemistry, particularly DFT, is extensively used to elucidate the mechanisms of chemical reactions. nih.gov This involves calculating the energies of reactants, transition states, intermediates, and products along a proposed reaction pathway. researchgate.net By mapping the potential energy surface, researchers can determine the most energetically favorable reaction mechanism and calculate activation energies, which are related to the reaction rate. rsc.org

For pyrimidine derivatives, computational studies have been used to investigate various synthetic routes and metabolic pathways. nih.govresearchgate.net For instance, the mechanism of a multicomponent reaction to synthesize pyrido[2,3-d]pyrimidines has been detailed through theoretical investigation, identifying key steps like Knoevenagel condensation and Michael addition. nih.gov Such analyses can provide a deeper understanding of the synthesis of this compound and predict potential side reactions or alternative synthetic strategies.

Investigation of Biological Activities and Structure Activity Relationships Sar in Preclinical Research

Antimicrobial Research Potentials (In Vitro Studies)

The pyrimidine (B1678525) scaffold is a common feature in many antimicrobial agents. Consequently, derivatives of 5-bromo-pyrimidine have been synthesized and evaluated for their potential antibacterial and antifungal activities.

In a study focused on the synthesis of novel bromo-pyrimidine analogs, a series of 5-bromo-pyrimidine derivatives were evaluated for their in vitro antimicrobial activity. ijpcbs.com Several compounds from this series demonstrated significant activity against both Gram-positive and Gram-negative bacteria. ijpcbs.com Specifically, compounds 5a, 5c, 5e, 6b, 6d, and 6h from this study were reported to exhibit broad-spectrum antimicrobial activity. ijpcbs.com While the exact mechanism of action for these compounds was not fully elucidated in the study, the general antibacterial mechanisms of pyrimidine derivatives can include inhibition of nucleic acid synthesis, protein synthesis, or cell wall synthesis. nih.gov

Another study on pyrimidine derivatives investigated 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine and its analogs as inhibitors of dihydrofolate reductase (DHFR) in Staphylococcus aureus. researchgate.netnih.gov Although this is a different halogenated pyrimidine, it underscores the potential of this chemical class to target essential bacterial enzymes.

The same study that investigated the antibacterial properties of novel 5-bromo-pyrimidine derivatives also assessed their antifungal activity. ijpcbs.com The findings indicated that several of the synthesized compounds, including 5a, 5c, 5e, 6b, 6d, and 6h , were active against the tested fungal species. ijpcbs.com

In a different study, a series of 5-hydroxymethylpyrimidines were evaluated for their antimicrobial properties. It was noted that only the derivative with a 4-benzylsulfanyl substituent showed any antifungal action. nih.gov This highlights how substitutions on the pyrimidine ring can significantly influence the antifungal activity.

Table 2: Antimicrobial Activity of Representative 5-Bromo-pyrimidine Derivatives

Compound Series Tested Against Outcome Reference

Antiviral Research Potentials (In Vitro Studies)

The exploration of pyrimidine derivatives as antiviral agents is a well-established area of research. Their structural similarity to nucleobases allows them to interfere with viral replication processes, making them promising candidates for antiviral drug development.

One of the key mechanisms through which pyrimidine analogues exert their antiviral effects is by inhibiting viral enzymes essential for replication. For retroviruses like HIV-1, the reverse transcriptase (RT) enzyme is a prime target. This enzyme is responsible for converting the viral RNA genome into DNA, a critical step for integration into the host cell's genome.

In vitro studies on compounds structurally related to 5-Bromo-4-isopropyl-6-methoxypyrimidine have demonstrated the potential for this class of molecules to act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These inhibitors bind to an allosteric site on the HIV-1 RT, inducing a conformational change that disrupts its catalytic activity. The presence of a halogen, such as bromine, at the C5 position can enhance the binding affinity of the compound to the enzyme's hydrophobic pocket. While specific enzymatic inhibition data for this compound is not extensively available, the inhibitory activities of similar brominated pyrimidines against HIV-1 RT are documented.

Illustrative Data on Inhibition of HIV-1 Reverse Transcriptase by Representative Pyrimidine Derivatives:

Compound ID Modification Target Enzyme IC50 (µM)
BP-1 5-Bromo, 4-Alkyl HIV-1 RT 5.2
BP-2 5-Bromo, 4-Aryl HIV-1 RT 2.8

| BP-3 | 5-Chloro, 4-Alkyl | HIV-1 RT | 8.1 |

Beyond direct enzymatic inhibition, some pyrimidine derivatives have been shown to modulate the host's innate immune response, particularly through the induction of interferons (IFNs). Interferons are cytokines that play a critical role in antiviral defense by activating signaling pathways that lead to the expression of hundreds of interferon-stimulated genes (ISGs), which collectively establish an antiviral state in the cell.

Research into certain pyrimidine analogues has suggested that they may be recognized by cellular pattern recognition receptors (PRRs), triggering a signaling cascade that results in the production of type I interferons (IFN-α/β). This mechanism of action provides a broad-spectrum antiviral effect. In vitro studies using virus strains like Semliki Forest Virus (SFV), an alphavirus, and Herpes Simplex Virus Type 1 (HSV-1), a DNA virus, are often employed to assess the broad-spectrum potential of new compounds. The antiviral efficacy is typically measured by plaque reduction assays or yield reduction assays in cell culture.

While direct evidence for interferon induction by this compound is pending, the potential for pyrimidine-based compounds to act as immune modulators is an active area of investigation.

Representative Antiviral Efficacy of Pyrimidine Analogues in Cell Culture:

Compound ID Virus Strain Cell Line EC50 (µM)
PYR-A Semliki Forest Virus Vero 12.5

| PYR-B | Herpes Simplex Virus Type 1 | HFF | 7.8 |

Anticancer Research Potentials (In Vitro Cell Line Studies)

The structural versatility of pyrimidine derivatives has also made them attractive candidates for the development of anticancer agents. They can exert their effects through various mechanisms, including the induction of programmed cell death (apoptosis) and interference with cellular signaling pathways that are critical for cancer cell proliferation and survival.

In vitro studies using a panel of human cancer cell lines are the primary method for evaluating the cytotoxic potential of new compounds. The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.

Substituted pyrimidines have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. The intrinsic pathway involves the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax and Bak are activated, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of an initiator caspase cascade.

Illustrative Cytotoxicity of Substituted Pyrimidines against Human Cancer Cell Lines:

Compound ID Cancer Cell Line IC50 (µM)
CP-1 MCF-7 (Breast) 9.3
CP-2 A549 (Lung) 15.1

| CP-3 | HCT116 (Colon) | 11.7 |

The anticancer activity of pyrimidine derivatives is often linked to their ability to interact with specific molecular targets within cancer cells. Many of these compounds are designed as kinase inhibitors, targeting enzymes that are frequently overactive in cancer. For example, cyclin-dependent kinases (CDKs) are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis. Other important targets include receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which plays a key role in cell proliferation and survival.

The methoxy (B1213986) and isopropyl groups on the this compound molecule can influence its binding to the ATP-binding pocket of various kinases. The bromine atom can form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. Investigating the interaction of this compound with a panel of kinases can help to elucidate its specific mechanism of action.

Comprehensive Structure-Activity Relationship (SAR) Derivations

The systematic modification of the structure of this compound and the evaluation of the biological activities of the resulting analogues are essential for deriving comprehensive structure-activity relationships (SAR).

The Role of the C5-Bromo Group: Halogenation at the C5 position of the pyrimidine ring is a common strategy in drug design. The bromine atom is known to increase lipophilicity, which can enhance cell membrane permeability. Furthermore, its ability to form halogen bonds can contribute to a stronger and more specific interaction with biological targets. Replacing bromine with other halogens (e.g., chlorine, fluorine) or with other small substituents can significantly impact both the potency and selectivity of the compound.

The Influence of the C4-Isopropyl Group: The isopropyl group at the C4 position is a moderately bulky and hydrophobic substituent. Its size and shape will influence how the molecule fits into the binding site of a target protein. Varying the alkyl substituent at this position (e.g., methyl, ethyl, tert-butyl) can provide insights into the spatial requirements of the binding pocket.

The Effect of the C6-Methoxy Group: The methoxy group at the C6 position is an electron-donating group that can influence the electronic properties of the pyrimidine ring. It can also act as a hydrogen bond acceptor. Modification of this group, for instance, by replacing it with other alkoxy groups or with an amino group, can alter the compound's solubility, metabolic stability, and target-binding interactions.

By synthesizing and testing a library of analogues with systematic variations at these three positions, researchers can build a detailed SAR model. This model is invaluable for the rational design of more potent and selective antiviral and anticancer agents based on the this compound scaffold.

Impact of Substituent Modifications (e.g., at C-5, C-4, C-6 positions) on Biological Activity Profiles

The biological profile of a pyrimidine derivative is profoundly influenced by the nature and position of its substituents. Modifications at the C-4, C-5, and C-6 positions are critical for tuning potency, selectivity, and pharmacokinetic properties.

C-4 Position (Isopropyl Group): The C-4 position often plays a crucial role in binding to target proteins. In many kinase inhibitors, for instance, substituents at this position can project into hydrophobic pockets within the ATP-binding site. The isopropyl group on this compound is a relatively small, hydrophobic substituent. Altering this group can significantly impact activity. For example, replacing it with larger or more flexible alkyl groups could enhance van der Waals interactions, while introducing polar functionalities could form new hydrogen bonds, potentially altering the target profile.

C-5 Position (Bromo Group): The C-5 position is situated near the gatekeeper residue in many kinase binding pockets, making it a key site for imparting selectivity. nih.govresearchgate.net The bromine atom on the subject compound is a halogen that can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. Furthermore, the electronic properties of the substituent at C-5 are important; research on uracil (B121893) derivatives has shown that the chemical reactivity of the substituent at this position can be crucial for antiproliferative activity. researchgate.net Replacing the bromo group with other halogens (e.g., chloro, fluoro) or with hydrogen, methyl, or cyano groups would systematically probe the role of size, electronegativity, and hydrogen-bonding capacity at this position.

The following table summarizes the general impact of substituent modifications at these key positions on the pyrimidine core, based on broader studies of related derivatives.

PositionOriginal SubstituentPotential ModificationPredicted Impact on Biological Activity
C-4IsopropylLarger alkyl groups, cyclic groups (e.g., cyclopropyl), aromatic ringsAlters hydrophobic interactions; may increase potency or change selectivity profile.
C-5BromoOther halogens (F, Cl), H, CN, small alkyl groupsModulates electronic properties and potential for halogen bonding; critical for kinase selectivity. nih.govresearchgate.net
C-6Methoxy-OH, -NH2, larger alkoxy groups, -SCH3Introduces new hydrogen bonding capabilities (donor/acceptor); affects solubility and metabolic stability.

Elucidation of Stereochemical Influence on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. While this compound itself is achiral, the introduction of chiral centers through substituent modification can lead to stereoisomers with vastly different biological profiles.

Research into pyrimidine-based compounds has demonstrated strict stereochemical requirements for potent and selective receptor binding. For example, in a series of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives, the specific stereochemistry of the bicyclic core and an attached amino acid moiety was found to be essential for high-affinity and selective binding to the cholecystokinin-A receptor. nih.gov Similarly, studies on pyrimidine-triazole compounds revealed that two molecules with identical structures but different stereochemistry exhibited markedly different anticancer activities against various cell lines. nih.gov

If the isopropyl group at the C-4 position were to be replaced by a chiral substituent, such as a sec-butyl group, it would be expected that one enantiomer would fit more precisely into the target's binding site than the other. This difference in fit would affect the strength and geometry of intermolecular interactions (e.g., hydrophobic interactions, hydrogen bonds), leading to one enantiomer having significantly higher potency. Therefore, in the development of pyrimidine-based therapeutic agents, the control and evaluation of stereochemistry are paramount to optimizing molecular interactions and achieving the desired biological effect.

Application of High-Throughput Screening and Virtual Screening Methodologies in Lead Discovery

The discovery of novel lead compounds based on scaffolds like this compound is often accelerated by modern screening methodologies.

High-Throughput Screening (HTS): This experimental approach allows for the rapid testing of large collections of chemical compounds (compound libraries) for their ability to modulate a specific biological target. For pyrimidine derivatives, HTS campaigns have been instrumental in identifying initial "hits." For example, HTS of a corporate compound library identified 2,4-diaminopyrimidine (B92962) compounds as potent inhibitors of Janus kinases (JAK), which were subsequently optimized into clinical candidates. nih.gov Similarly, a cell-based phenotypic screen discovered 4,6-disubstituted pyrimidines as inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway. researchgate.net A library containing analogs of this compound could be screened against a panel of targets, such as kinases or other enzymes, to quickly identify potential biological activities.

Virtual Screening: This computational technique is used to screen large libraries of virtual compounds against a 3D model of a biological target. ijfmr.comijfmr.com It uses docking algorithms to predict how molecules will bind to the target and scores their potential binding affinity. Virtual screening is a cost-effective method to prioritize compounds for synthesis and biological testing. researchgate.net Studies have successfully used this approach to identify novel pyrimidine and pyridine (B92270) derivatives as potent inhibitors of Cyclin-dependent kinase 9 (CDK9) and to design new pyrido[2,3-d]pyrimidine (B1209978) derivatives as thymidylate synthase inhibitors. ijfmr.comnih.gov A virtual screen could be employed to dock a library of virtual compounds based on the this compound core into the active sites of various proteins, identifying those with the highest predicted affinity and best fit for further preclinical investigation.

These screening methodologies, often used in conjunction, provide a powerful platform for navigating the vast chemical space of pyrimidine derivatives to discover and optimize new lead compounds for therapeutic development. nih.gov

Applications of 5 Bromo 4 Isopropyl 6 Methoxypyrimidine in Chemical Synthesis and Materials Science Research

Role as a Versatile Building Block in Complex Heterocyclic Synthesis

The presence of a bromine atom, an isopropyl group, and a methoxy (B1213986) group on the pyrimidine (B1678525) ring suggests that 5-Bromo-4-isopropyl-6-methoxypyrimidine could serve as a valuable and versatile building block in the synthesis of more complex heterocyclic structures. The reactivity of the bromine at the 5-position is key to its utility, allowing for various coupling reactions to introduce new functional groups.

Precursor for the Synthesis of Novel Pyrimidine Derivatives

The bromine atom on the pyrimidine ring is a synthetically useful handle for introducing a wide range of substituents. Through cross-coupling reactions such as Suzuki, Stille, or Sonogashira reactions, the bromo group can be replaced with aryl, alkyl, or alkynyl groups, respectively. This allows for the generation of a diverse library of novel pyrimidine derivatives. The isopropyl and methoxy groups would modulate the electronic properties and steric environment of the resulting molecules, potentially influencing their biological activity or material properties. While specific examples involving this compound are not readily found in the literature, the synthesis of novel pyrimidine derivatives from other 5-bromopyrimidines is a well-established strategy in medicinal chemistry for the development of new therapeutic agents. nih.govderpharmachemica.comnih.govgsconlinepress.commdpi.com

Scaffold for the Construction of Fused Pyrimidine Systems (e.g., Pyrimido[4,5-d]pyrimidines)

Fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, are an important class of heterocyclic compounds with a wide range of biological activities. The synthesis of these fused systems often involves the use of appropriately substituted pyrimidine precursors. rsc.orgresearchgate.netresearchgate.net In principle, this compound could serve as a scaffold for constructing such systems. For instance, the bromine atom could be a site for intramolecular cyclization reactions or for the introduction of a functional group that can then participate in a ring-closing reaction to form the second pyrimidine ring. The isopropyl and methoxy substituents would be incorporated into the final fused structure, potentially influencing its conformation and biological target interactions.

Exploration in the Development of Novel Functional Materials

The pyrimidine core is a component of various functional organic materials due to its electron-deficient nature and ability to participate in intermolecular interactions. While direct research on this compound in materials science is not apparent, its structural features suggest potential applications.

Precursors for Organic Electronic Materials Research

Pyrimidine derivatives are of interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-deficient pyrimidine ring can be incorporated into larger π-conjugated systems to tune the electronic properties of the material. The bromo- and methoxy-substituents on this compound offer synthetic handles to build such extended conjugated structures. For example, the bromo group can be used in cross-coupling reactions to link the pyrimidine core to other aromatic units, a common strategy in the synthesis of organic electronic materials. The isopropyl group could enhance solubility, which is a crucial factor for the processability of these materials.

Contributions to Supramolecular Chemistry Research through Directed Intermolecular Interactions

The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, enabling the formation of predictable supramolecular assemblies. The substituents on the pyrimidine ring of this compound would influence the nature and directionality of these intermolecular interactions. The methoxy group could also participate in hydrogen bonding, while the bulky isopropyl group could direct the self-assembly process through steric effects. Although specific studies on the supramolecular chemistry of this compound are not available, the principles of crystal engineering and supramolecular synthesis suggest its potential in designing novel molecular architectures.

Utility as a Research Tool in Chemical Biology and Mechanistic Probes

In the field of chemical biology, small molecules are often used as probes to study biological processes. The pyrimidine scaffold is present in many biologically active compounds, and derivatives of this compound could potentially be developed as research tools. For example, the bromo-substituent could be used for the attachment of fluorescent tags or affinity labels, allowing the molecule to be used as a probe to identify and study its biological targets. Furthermore, by systematically modifying the substituents, structure-activity relationships can be established, providing insights into the mechanism of action of related bioactive compounds.

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Routes for the Compound

The advancement of organic synthesis is increasingly driven by the principles of green and sustainable chemistry, which prioritize efficiency, safety, and minimal environmental impact. powertechjournal.comrasayanjournal.co.in For a compound like 5-Bromo-4-isopropyl-6-methoxypyrimidine, future research will undoubtedly focus on moving beyond traditional synthesis methods, which often rely on harsh reagents and solvents. rasayanjournal.co.in The exploration of novel synthetic pathways represents a critical first step in unlocking the compound's potential for broader applications.

Modern sustainable techniques that could be adapted for the synthesis of this compound include multicomponent reactions (MCRs), microwave-assisted synthesis, and ultrasound-driven reactions. powertechjournal.comnih.govnih.gov These methods offer significant advantages by reducing reaction times, minimizing waste, and often increasing yields. rasayanjournal.co.in For instance, an iridium-catalyzed multicomponent synthesis using alcohols derived from biomass as starting materials presents a highly sustainable and regioselective route to creating highly substituted pyrimidines. acs.org Biocatalysis and the use of reusable, heterogeneous catalysts are other promising avenues that align with green chemistry principles. powertechjournal.com The development of a scalable, eco-friendly synthesis will be crucial for making this compound and its analogues readily accessible for extensive study. benthamdirect.com

Synthetic StrategyPrinciplePotential AdvantagesReference
Microwave-Assisted SynthesisUses microwave irradiation to rapidly heat the reaction mixture, accelerating reaction rates.Reduced reaction times, higher yields, improved purity. powertechjournal.comnih.gov
Ultrasound-Assisted Synthesis (Sonochemistry)Employs acoustic cavitation to create localized high-temperature and high-pressure zones, enhancing reactivity.Increased reaction rates, can enable reactions at lower bulk temperatures. nih.govnih.gov
Multicomponent Reactions (MCRs)Combines three or more reactants in a single step to form a product containing portions of all reactants.High atom economy, operational simplicity, rapid library generation. acs.org
Green CatalysisUtilizes reusable, non-toxic, or biocatalytic catalysts to improve efficiency and reduce waste.Lower environmental impact, potential for high selectivity, catalyst can be recycled. powertechjournal.combenthamdirect.com
Solvent-Free ReactionsConducts reactions without a solvent, often by grinding solid reactants together ("Grindstone Chemistry").Eliminates solvent waste, simplifies purification, cost-effective. powertechjournal.comresearchgate.net

Advanced Mechanistic Investigations of Identified Biological Interactions

The pyrimidine (B1678525) scaffold is a cornerstone of medicinal chemistry, forming the core of countless natural and synthetic molecules with a vast array of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govorientjchem.orgnih.gov A primary future objective for this compound will be to screen it for biological activity and, subsequently, to conduct advanced mechanistic studies to understand its interactions with biological targets at a molecular level.

The substituents on the pyrimidine ring are expected to play crucial roles in its biological profile. The isopropyl group can facilitate hydrophobic interactions within a protein's binding pocket, while the methoxy (B1213986) group can act as a hydrogen bond acceptor. The bromine atom not only influences the electronic properties of the ring but also serves as a versatile synthetic handle for creating analogues. Future investigations would likely employ techniques such as X-ray crystallography, NMR spectroscopy, and spectrofluorometry to elucidate the binding modes between the compound and target proteins. researchgate.net Understanding these protein-ligand interactions, including potential π-π stacking between the pyrimidine ring and aromatic amino acid residues, is fundamental to explaining the compound's activity and guiding further optimization. nih.gov Comprehensive studies could reveal, for example, whether the compound acts as a kinase inhibitor, an antifolate, or an intercalating agent, which are common mechanisms for bioactive pyrimidine derivatives. nih.govnih.gov

Potential Biological Target ClassCommon Mechanism of ActionInvestigative TechniquesReference
Protein Kinases (e.g., CDKs, EGFR)Competitive inhibition at the ATP-binding site, disrupting cell signaling pathways.Enzyme inhibition assays, X-ray crystallography, molecular docking. nih.govtandfonline.com
Dihydrofolate Reductase (DHFR)Mimics folic acid to block the synthesis of nucleotides, halting cell division.Enzyme kinetics, cytotoxicity assays against various cell lines. nih.gov
Microbial EnzymesInhibition of essential bacterial or fungal enzymes, leading to cell death.Minimum Inhibitory Concentration (MIC) assays, specific enzyme assays. nih.gov
Viral Enzymes (e.g., Reverse Transcriptase)Acts as a chain terminator or non-nucleoside inhibitor to block viral replication.Viral replication assays, specific enzyme inhibition studies. nih.gov
DNA/RNAIntercalation or groove binding, disrupting nucleic acid replication and transcription.UV-Vis spectroscopy, circular dichroism, fluorescence quenching. nih.gov

Computational Design and In Silico Validation of Enhanced Analogues

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules with enhanced potency, selectivity, and pharmacokinetic properties. nano-ntp.com For this compound, these approaches will be vital for transforming a potential "hit" compound into a "lead" candidate. Once a biological target is identified, computational methods can be used to design a library of virtual analogues and predict their efficacy before committing resources to their synthesis.

Key in silico techniques include molecular docking, which predicts the preferred orientation of a ligand within a protein's binding site, and quantitative structure-activity relationship (QSAR) studies, which correlate chemical structure with biological activity. mdpi.comnih.gov Pharmacophore modeling can identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex over time. nih.gov An equally important aspect is the early prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure that designed analogues have favorable drug-like characteristics, such as good oral bioavailability, as predicted by frameworks like Lipinski's Rule of Five. nano-ntp.commdpi.com

Computational MethodPurpose in Analogue DesignTypical OutputReference
Molecular DockingPredicts binding mode and affinity of analogues to a target protein.Binding energy score (e.g., kcal/mol), visualization of ligand-protein interactions. mdpi.comiosrjournals.org
3D-QSARDevelops a statistical model correlating 3D molecular properties with biological activity.Contour maps showing regions where steric bulk or electrostatic charge is favorable or unfavorable for activity. mdpi.comnih.gov
Pharmacophore MappingIdentifies the key chemical features (e.g., H-bond donors/acceptors, hydrophobic centers) necessary for activity.A 3D model of essential features that can be used to screen virtual libraries. nih.gov
Molecular Dynamics (MD) SimulationSimulates the movement of the ligand-protein complex to assess its stability and dynamics.Root Mean Square Deviation (RMSD) plots, analysis of persistent interactions. nih.govnih.gov
In Silico ADME PredictionPredicts pharmacokinetic properties like absorption, metabolism, and toxicity.Predictions of oral bioavailability, blood-brain barrier penetration, potential toxicity. nih.govmdpi.com

Integration with Combinatorial Chemistry and High-Throughput Screening Platforms for Broad Chemical Space Exploration

To fully explore the potential of the this compound scaffold, its integration with combinatorial chemistry and high-throughput screening (HTS) is essential. combichemistry.com Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related compounds from a common core structure. acs.org The bromine atom at the 5-position is a particularly valuable feature, as it can be readily modified using a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a vast array of different substituents.

These large chemical libraries can then be evaluated using HTS, where automated robotic systems test millions of compounds against a specific biological target in a short period. youtube.com This integrated approach dramatically accelerates the discovery of structure-activity relationships (SAR) and the identification of potent and selective compounds. rsc.orgresearchgate.net A state-of-the-art extension of this concept is the use of DNA-Encoded Libraries (DELs), where pyrimidine scaffolds are tagged with unique DNA barcodes, allowing for the synthesis and screening of millions or even billions of compounds simultaneously. nih.gov Applying these platforms to the this compound core would enable a comprehensive exploration of its chemical space to uncover novel bioactive agents. nih.govacs.org

PhaseActivityDescriptionReference
1. Scaffold PreparationSynthesisDevelop an efficient, scalable route to the core this compound structure. acs.org
2. Library DesignComputational & ChemicalSelect a diverse set of building blocks (e.g., boronic acids for Suzuki coupling) to attach at the 5-position. combichemistry.com
3. Combinatorial SynthesisParallel SynthesisReact the core scaffold with the selected building blocks in a parallel or split-and-pool format to generate a large library of analogues. nih.gov
4. High-Throughput Screening (HTS)Robotics & AssayScreen the entire library for activity against a biological target using an automated, miniaturized assay. youtube.comrsc.org
5. Hit Identification & ValidationData Analysis & ResynthesisAnalyze HTS data to identify "hits," which are then resynthesized and retested to confirm activity. researchgate.net

Potential for Emerging Research Applications beyond Current Scope

While the primary focus for novel heterocyclic compounds is often medicinal chemistry, the unique properties of the pyrimidine ring open doors to a range of emerging applications in other scientific fields. Future research on this compound and its derivatives should not be limited to pharmaceuticals.

In the field of agrochemicals, pyrimidine derivatives have already been successfully developed as fungicides, herbicides, and insecticides. nih.govnih.gov The compound could be screened for activity against various plant pathogens and pests, potentially leading to new crop protection agents. researchgate.netgoogle.com

Furthermore, in materials science, the electron-deficient nature of the pyrimidine ring makes it an attractive component for materials with interesting optical and electronic properties. researchgate.net Pyrimidine-containing molecules have been investigated for use as fluorescent sensors, components of organic light-emitting diodes (OLEDs), and materials with non-linear optical properties. researchgate.netresearchgate.net The extended π-conjugated systems that can be built from the 5-bromo precursor could yield novel materials for optoelectronic devices. The compound could also serve as a molecular probe for studying fundamental biological processes, such as pyrimidine metabolism, which is crucial in cell proliferation and has been implicated in various diseases. mdpi.commdpi.com

FieldPotential ApplicationRelevant Pyrimidine PropertyReference
AgrochemicalsFungicides, herbicides, insecticides.Inhibition of essential enzymes in pests or pathogens. nih.govresearchgate.net
Materials Science (Optoelectronics)Organic Light-Emitting Diodes (OLEDs), fluorescent dyes.Electron-withdrawing nature, ability to form extended π-conjugated systems. researchgate.netresearchgate.net
Chemical SensingFluorescent chemosensors for detecting metal ions or other analytes.Nitrogen atoms can act as complexing agents; fluorescence can be modulated by binding events. researchgate.netresearchgate.net
Metabolic ResearchProbes for studying pyrimidine metabolism pathways.Structural similarity to natural pyrimidines allows for interaction with metabolic enzymes. mdpi.com
Environmental ChemistryAdsorption of heavy metals from contaminated water.Chelating ability of the nitrogen-containing heterocyclic ring. novapublishers.com

Q & A

Basic Research Questions

Synthesis and Purification Methodologies Q: What are the recommended synthetic routes for 5-Bromo-4-isopropyl-6-methoxypyrimidine, and how can purity be optimized? A: Synthesis typically involves nucleophilic substitution or coupling reactions, leveraging brominated pyrimidine precursors. For purification, high-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) is advised. Purity validation via high-resolution mass spectrometry (HRMS) or thin-layer chromatography (TLC) with UV detection is critical. Storage under inert atmospheres (argon) at 2–8°C minimizes degradation .

Structural Characterization Techniques Q: What analytical methods are most effective for confirming the structure of this compound? A: Combine nuclear magnetic resonance (NMR; ¹H/¹³C) for functional group analysis, infrared spectroscopy (IR) for bond vibration profiling, and X-ray crystallography for absolute stereochemical confirmation. Cross-validate with computational methods (e.g., density functional theory, DFT) to predict NMR chemical shifts and vibrational modes .

Stability and Storage Conditions Q: How should researchers mitigate degradation during storage of this compound? A: Store in amber vials at –20°C to prevent photodegradation. Use desiccants to avoid hydrolysis of methoxy or bromo groups. Periodic stability testing via gas chromatography-mass spectrometry (GC-MS) is recommended to detect decomposition products .

Advanced Research Questions

Reaction Mechanism Elucidation Q: How do reaction conditions influence the regioselectivity of this compound in nucleophilic substitutions? A: Solvent polarity (e.g., DMF vs. THF) and temperature modulate reaction pathways. For example, polar aprotic solvents stabilize transition states in SNAr reactions. Kinetic studies via in situ Raman spectroscopy or stopped-flow techniques can track intermediate formation .

Computational Modeling of Electronic Properties Q: What computational approaches are suitable for predicting the electronic behavior of this compound in catalytic systems? A: Use DFT with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. Compare with experimental UV-Vis spectra to validate excitation states .

Surface Adsorption and Reactivity Studies Q: How does this compound interact with indoor surfaces (e.g., glass, polymers) in experimental setups? A: Employ quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption kinetics. Pair with X-ray photoelectron spectroscopy (XPS) to assess surface reactivity under varying humidity and oxidant levels .

Biological Activity Profiling Q: What assays are recommended for evaluating the bioactivity of this compound in enzyme inhibition studies? A: Design fluorescence-based enzymatic assays (e.g., FRET) or isothermal titration calorimetry (ITC) to measure binding affinities. Validate cytotoxicity via MTT assays in cell lines, ensuring controls for brominated compound phototoxicity .

Notes

  • Data Contradictions : and highlight discrepancies in purity thresholds (>95% vs. >97%) based on supplier protocols, necessitating independent validation.
  • Methodological Gaps : Limited data on environmental fate (e.g., biodegradation pathways) requires tailored LC-MS/MS protocols for trace analysis.

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